Home > Products > Screening Compounds P77523 > 2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide
2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide -

2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide

Catalog Number: EVT-5929082
CAS Number:
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Alkylation: []
  • Amidation: [, , ]
  • Condensation Reactions: [, ]
  • Cyclization Reactions: []
  • Esterification: []
  • Reductive Amination: []
  • Williamson Ether Synthesis: []
Molecular Structure Analysis
  • Hydrogen Bond Formation: Hydrogen bonding interactions between molecules are frequently observed and analyzed in the crystal structures. These interactions play a crucial role in determining the physical properties and biological activity of the compounds. [, , , , , , ]
  • π-π Stacking Interactions: Interactions between aromatic rings, known as π-π stacking, are also commonly observed in the crystal structures and contribute to the overall stability of the crystal lattice. [, , ]
  • Oxidation: Oxidation reactions are mentioned in some papers, particularly in the context of forming reactive intermediates for further synthetic transformations. []
  • Hydrolysis: Hydrolysis reactions, involving the cleavage of chemical bonds by water molecules, are also discussed, particularly in the context of studying the stability and metabolism of potential prodrugs. []
Mechanism of Action
  • 5-HT2A Receptor Inverse Agonism: Some compounds exhibit high potency as inverse agonists at serotonin 5-HT2A receptors, suggesting potential applications in treating psychosis. []
  • STAT3 Pathway Inhibition: Some compounds demonstrate anti-inflammatory effects by inhibiting the STAT3 signaling pathway. []
  • Bradykinin B1 Receptor Antagonism: Some compounds show antinociceptive actions by acting as antagonists at bradykinin B1 receptors. []
Physical and Chemical Properties Analysis
  • Solubility: The presence of polar functional groups like ethers and amides can contribute to increased solubility in polar solvents like water. []
  • Lipophilicity: The presence of aromatic rings and alkyl chains can influence the lipophilicity (fat-solubility) of these compounds, which is an important factor for their absorption and distribution in biological systems. [, ]
  • Melting Point: Melting point data are occasionally reported as part of the characterization of synthesized compounds. []
Applications
  • Potential Anticancer Agents: Some compounds exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer therapeutics. [, ]
  • Potential Analgesics (Pain Relievers): Some compounds demonstrate antinociceptive activity in animal models, indicating potential for treating pain. [, ]
  • Potential Antipsychotics: Compounds with 5-HT2A receptor antagonist activity show promise for treating psychosis. [, ]

N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide []

    (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide []

    • Compound Description: This compound exhibits intramolecular N—H⋯O hydrogen bonds and C—H⋯O interactions. Its crystal packing is characterized by C—H⋯O hydrogen-bonding interactions, leading to chain formation in the [] direction, and C—H⋯π interactions.

    cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) [, ]

    • Compound Description: This compound, YM-09151-2, is a potent neuroleptic agent that exhibits significant inhibitory effects on apomorphine-induced stereotyped behavior in rats []. It is structurally related to metoclopramide but displays higher potency with fewer side effects. Radiolabeled versions of YM-09151-2 have been synthesized for biochemical studies [].

    2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714) []

    • Compound Description: CP-724,714 is an anticancer drug with a quinazoline substructure. Its metabolism involves both CYPs and aldehyde oxidase (AO) []. The presence of the quinazoline ring makes it a likely substrate for AO.

    2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide []

    • Compound Description: This compound is synthesized from eugenol, a major component of clove oil, and has potential as an antibacterial agent. Its structure was confirmed through FT-IR and H1-NMR analysis [].

    (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP) []

    • Compound Description: MMPP is a selective signal transducer and activator of transcription 3 (STAT3) inhibitor with potent anti-inflammatory properties []. Studies have shown its potential neuroprotective effects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurodegeneration [].

    2-Methyl-2-[2-(methoxy)phenoxy]-4H-1,3-benzodioxin-4-one (MR 693) []

    • Compound Description: MR 693 serves as a potential prodrug for aspirin. Its hydrolysis kinetics have been extensively studied across various pH values [].

    N-[2-(N-Benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (23) []

    • Compound Description: Compound 23 is a potent neuroleptic agent structurally related to metoclopramide, exhibiting higher activity []. It demonstrates the impact of structural modifications on pharmacological activity within this chemical class.

    3-Methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile []

    • Compound Description: This compound features a methoxyphenyl ring and a benzonitrile group attached to a central 1,3,4-oxadiazole ring system [].

    N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide []

    • Compound Description: This compound features a chlorophenyl ring and an acetamide group linked to a central 1,3,4-oxadiazole ring system [].

    N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline (B1) and N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide (B8) []

    • Compound Description: B1 and B8 are benzimidazole derivatives investigated for their potential in attenuating morphine-induced paradoxical pain []. Both compounds demonstrated the ability to reduce morphine-induced thermal hyperalgesia, mechanical allodynia, and TNF-α expression in the spinal cord of mice [].

    2,4-Bis(1,1-dimethylethyl)-6-[methoxy(4- methoxyphenyl)methyl]phenol (5a) []

    • Compound Description: Compound 5a is formed via the oxidation of a specific benzylphenol with silver oxide in methanol []. It represents a class of benzylic ethers that can be further modified to create a variety of related compounds.

    N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide Fumarate (LF22-0542) []

    • Compound Description: LF22-0542 is a novel nonpeptidic bradykinin B1 receptor antagonist, demonstrating significant antinociceptive activity in various animal models of pain []. It exhibits high selectivity for B1 receptors and shows promise for treating inflammatory and neuropathic pain.

    N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine []

    • Compound Description: This compound features a guanidine core structure with distinct double and single bond character within the C-N bonds [].

    N-(4-Amino-2-methoxy­phenyl)­acet­amide []

    • Compound Description: This compound serves as an intermediate in the synthesis of N-(4-amino-3-methoxy­phenyl)­methanesulfon­amide, a key component of the anticancer drug Amsacrine [].

    N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine []

    • Compound Description: This compound features a pyrimidine core with various substituted phenyl rings attached. Intramolecular and intermolecular hydrogen bonding patterns contribute to its crystal packing [].

    2-(2,6-Difluoro-4-((2-(N-methylphenylsulfonamido)ethyl)thio)phenoxy)acetamide (K2) []

    • Compound Description: K2 is a radiopharmaceutical used in positron emission tomography (PET) to image the glutamate α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor []. It has been successfully radiolabeled with carbon-11 for clinical PET imaging applications.

    2-Methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (BMS-066) []

    • Compound Description: BMS-066 acts as a potent inhibitor of IKK2, demonstrating promising in vitro potency and acceptable pharmacokinetic and physicochemical properties [].

    N-[2-[3-(2-cyano-phenoxy)-2-hydroxy-propylamino]-ethyl]-N′-(4-methoxy-phenyl)-urea (5a and 5b) []

    • Compound Description: These compounds are enantiomers (R and S) derived from the β1-adrenoceptor antagonist ICI 89,406 []. They exhibit different affinities and selectivities for β1-adrenoceptors, with the (R)-isomer showing higher selectivity but lower affinity than the (S)-isomer []. Radiolabeled versions of these compounds have been synthesized and are being investigated as potential PET radioligands for imaging myocardial β1-adrenoceptors.

    N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide []

    • Compound Description: This compound contains a quinoline ring system, a piperazine ring, and a methoxyphenyl group. Weak C—H⋯π interactions are observed in its crystal structure [].

    N-(4-Chloro-α,α-dimethoxybenzyl)acetamide []

    • Compound Description: This compound features a chlorine substituent on the phenyl ring and two methoxy groups attached to the benzylic carbon atom. It adopts a conformation characterized by an sp3-hybridized carbon connected to the nitrogen atom of the acetamide group [].

    2-Chloro-N-(4-methoxyphenyl)benzamide []

    • Compound Description: This compound exhibits a nearly orthogonal arrangement between the chlorobenzene and methoxybenzene rings []. Intermolecular N—H⋯O hydrogen bonds, C—H⋯O, and C—H⋯π interactions contribute to its three-dimensional network in the crystal structure [].

    N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide []

    • Compound Description: This compound features a planar indole ring system, a distorted tetrahedral sulfur atom, and a phenylsulfonyl substituent influenced by intramolecular hydrogen bonding []. Its crystal structure exhibits glide-related molecules linked by hydrogen bonds and C-H...pi interactions [].

    2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179) [, ]

      Diethyl {(4-methoxyphenyl)[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino]methyl}phosphonate []

      • Compound Description: This compound is characterized by a nearly coplanar arrangement of the thiadiazole and nitro-substituted phenyl rings []. It forms centrosymmetric dimers in its crystal structure due to N—H⋯O hydrogen bonding interactions [].

      N,N-Diethyl-4-[9-methoxy-6-(4-methoxyphenyl)-5-methyl-2-phenyl-2H-benzo[h]chromen-2-yl]aniline []

      • Compound Description: This compound contains a pyran ring with an envelope conformation and a methoxyphenyl group that forms a dihedral angle with the naphthalene ring system [].

      2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1 hydro-indole-3-yl-N-(2-(hydroxyamino)-2-ketoacyl) acetamide []

      • Compound Description: This compound is a histone deacetylase inhibitor with potential applications in treating diseases associated with abnormal histone deacetylase expression [].

      7‐{2‐[4‐(4‐methoxy­phen­yl)piperazin‐1‐yl]eth­oxy}‐4‐methyl‐2H‐chromen‐2‐one monohydrate []

      • Compound Description: This compound shows α1-adrenoceptor antagonistic activity in vitro. Its crystal structure reveals a planar benzopyran ring system, a piperazine ring in a chair conformation, and hydrogen bonding interactions involving water molecules [].

      2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline []

      • Compound Description: This compound and its derivatives, (1)-N-methyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate and (1)-N-ethyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate, have demonstrated antiplasmodial activity against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum []. The ethyl derivative showed superior activity against the resistant strain, while the methyl derivative was more effective against the sensitive strain [].

      Properties

      Product Name

      2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide

      IUPAC Name

      2-[2-methoxy-4-(methylaminomethyl)phenoxy]-N-(4-methoxyphenyl)acetamide

      Molecular Formula

      C18H22N2O4

      Molecular Weight

      330.4 g/mol

      InChI

      InChI=1S/C18H22N2O4/c1-19-11-13-4-9-16(17(10-13)23-3)24-12-18(21)20-14-5-7-15(22-2)8-6-14/h4-10,19H,11-12H2,1-3H3,(H,20,21)

      InChI Key

      SYCXYKWSBAWZQY-UHFFFAOYSA-N

      SMILES

      CNCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC

      Canonical SMILES

      CNCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)OC

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.